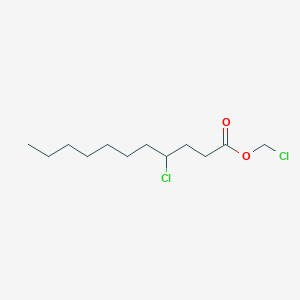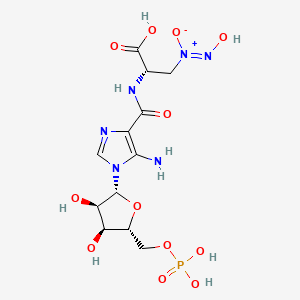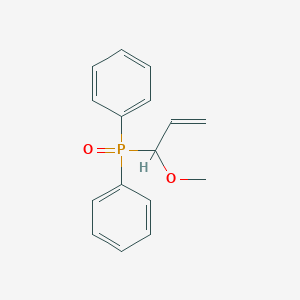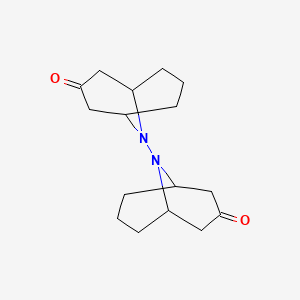
Chloromethyl 4-chloroundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl 4-chloroundecanoate is an organic compound that belongs to the class of organochlorides It is characterized by the presence of a chloromethyl group (-CH2Cl) and a chloroundecanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloromethyl 4-chloroundecanoate can be synthesized through several methods. One common approach involves the reaction of 4-chloroundecanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the chloromethyl group being introduced via a nucleophilic substitution mechanism .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions. These reactions are often carried out in batch reactors, where the reactants are mixed and heated to the desired temperature. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl 4-chloroundecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: The major products include substituted chloroundecanoates, depending on the nucleophile used.
Oxidation: The major products are carboxylic acids or aldehydes.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
Chloromethyl 4-chloroundecanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Material Science: It is employed in the preparation of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of chloromethyl 4-chloroundecanoate involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Chloromethyl 4-chloroundecanoate can be compared with other similar compounds, such as:
Chloromethyl 2-chloroundecanoate: Similar in structure but with the chloromethyl group at a different position.
Chloromethyl 6-chloroundecanoate: Another positional isomer with different reactivity and applications.
Benzyl Chloride: Contains a chloromethyl group attached to a benzene ring, used in different types of reactions and applications.
The uniqueness of this compound lies in its specific structure, which allows for targeted reactions and applications in various fields.
Propiedades
| 80418-90-2 | |
Fórmula molecular |
C12H22Cl2O2 |
Peso molecular |
269.20 g/mol |
Nombre IUPAC |
chloromethyl 4-chloroundecanoate |
InChI |
InChI=1S/C12H22Cl2O2/c1-2-3-4-5-6-7-11(14)8-9-12(15)16-10-13/h11H,2-10H2,1H3 |
Clave InChI |
CTPRHLDCDGJEHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CCC(=O)OCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)


